1-Hexacosanol

Beschreibung

1-Hexacosanol has been reported in Euphorbia piscatoria, Andrachne rotundifolia, and other organisms with data available.

RN given for parent cpd

Eigenschaften

IUPAC Name |

hexacosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHTZOCLLONTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

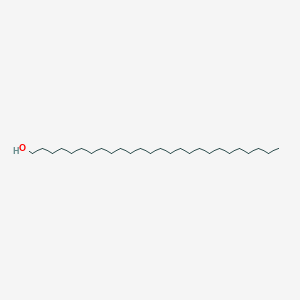

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-28-6 (aluminum[1:3] salt) | |

| Record name | 1-Hexacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027162 | |

| Record name | 1-Hexacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 1-Hexacosanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-52-5 | |

| Record name | 1-Hexacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexacosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexacosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXACOSANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7SD300NNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Hexacosanol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexacosanol, a 26-carbon saturated primary fatty alcohol, is a naturally occurring compound found across the plant and animal kingdoms, as well as in microbial sources. It is a key component of policosanol, a mixture of long-chain aliphatic alcohols recognized for its potential health benefits. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution, and detailed methodologies for its extraction and analysis.

Natural Sources and Distribution of this compound

This compound is predominantly found in the epicuticular waxes of many plants, where it plays a crucial role in protecting the plant from environmental stressors.[1][2] It is also a significant constituent of various commercially important natural waxes and oils.

Plant Sources

The primary plant sources of this compound are sugarcane (Saccharum officinarum), wheat (Triticum aestivum), and various other cereal grains, grasses, leaves, fruits, nuts, and seeds.[3]

-

Sugarcane Wax : Sugarcane wax is a major commercial source of policosanol, and consequently, this compound. The concentration of this compound in sugarcane wax alcohols is regulated in some standards, typically ranging from 3.0% to 8.0%.[4] Cuban policosanol, derived from sugarcane, is reported to contain between 30.0 and 100.0 mg/g of this compound.

-

Wheat : Wheat straw and wheat germ are also notable sources of this compound. The composition can vary depending on the wheat variety and the part of the plant analyzed.

-

Vegetable Oils : Various vegetable oils contain this compound as part of their unsaponifiable matter. For instance, olive oil is known to contain hexacosanol as one of its predominant long-chain alcohols.

-

Other Plants : this compound has been identified in the epicuticular wax of numerous other plants, including brussel sprouts, broccoli, lemongrass, and lettuce. It has also been reported in medicinal plants such as Euphorbia piscatoria and Andrachne rotundifolia.

Animal and Insect Sources

-

Beeswax : Beeswax is another significant natural source of policosanol, containing this compound as a key component. The exact concentration can vary depending on the geographical origin and the bee species.

Quantitative Distribution of this compound

The following table summarizes the quantitative data on the distribution of this compound in various natural sources.

| Natural Source | Part/Type | This compound Content | Reference(s) |

| Plants | |||

| Sugarcane (Saccharum officinarum) | Wax Alcohols | 3.0 - 8.0% | |

| Cuban Policosanol | 30.0 - 100.0 mg/g | ||

| Leaves | 12% of policosanol fraction | ||

| Milk Thistle (Silybum marianum) | Seed Oil | 1.52 - 3.34% of policosanol fraction | |

| Wheat (Triticum aestivum) | Straw | Present in policosanol fraction | |

| Olive (Olea europaea) | Oil | Predominant policosanol component | |

| Animals/Insects | |||

| Beeswax | Crude Wax | Present in policosanol fraction |

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust extraction and analytical methodologies. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for this purpose.

Extraction and Isolation of Policosanols from Plant Waxes

This protocol provides a general procedure for the extraction and isolation of the policosanol fraction, which contains this compound, from plant waxes like sugarcane wax.

1. Saponification: a. Weigh approximately 1 g of the plant wax into a round-bottom flask. b. Add 50 mL of 2 M ethanolic potassium hydroxide. c. Reflux the mixture for 1 hour.

2. Extraction of Unsaponifiables: a. After cooling, transfer the mixture to a separatory funnel. b. Add 50 mL of distilled water. c. Extract the unsaponifiable fraction three times with 50 mL portions of diethyl ether. d. Combine the ether extracts and wash them with distilled water until the washings are neutral to phenolphthalein.

3. Isolation of Policosanols: a. Dry the ether extract over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure to obtain the crude policosanol mixture.

Quantification of this compound by Gas Chromatography (GC)

1. Sample Preparation and Derivatization: a. Dissolve a known amount of the extracted policosanol mixture in chloroform. b. Add an internal standard (e.g., n-octadecane) of known concentration. c. Evaporate the solvent under a stream of nitrogen. d. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine. e. Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the alcohols.

2. GC Conditions:

- Column: DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injector Temperature: 280°C

- Detector (FID) Temperature: 300°C

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 2 minutes.

- Ramp to 280°C at 5°C/min, hold for 10 minutes.

- Ramp to 320°C at 2°C/min, hold for 15 minutes.

3. Quantification: a. Identify the this compound peak based on the retention time of a pure standard. b. Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Biological Signaling and Experimental Workflows

While direct signaling pathways initiated by this compound are not extensively documented, its role as a component of policosanol suggests its involvement in lipid metabolism.

Putative Involvement in Cholesterol Regulation

Policosanols, including this compound, are thought to influence cholesterol levels. The diagram below illustrates a potential mechanism of action.

Caption: Putative mechanism of this compound in cholesterol regulation.

General Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the extraction and quantification of this compound from a natural source.

Caption: General workflow for this compound extraction and analysis.

Conclusion

This compound is a widely distributed long-chain fatty alcohol with significant presence in various plant waxes and other natural products. Its role as a key component of policosanol underscores its importance in the context of functional foods and nutraceuticals. The methodologies outlined in this guide provide a framework for the accurate extraction and quantification of this compound, facilitating further research into its distribution, biological activities, and potential applications in drug development.

References

The Synthesis of 1-Hexacosanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexacosanol, a 26-carbon primary fatty alcohol, is a significant component of plant cuticular waxes, which form a protective barrier on the surfaces of terrestrial plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic pathways, regulatory mechanisms, and experimental methodologies relevant to its study. The synthesis is a two-stage process involving the elongation of very-long-chain fatty acids (VLCFAs) by the fatty acid elongase (FAE) complex in the endoplasmic reticulum, followed by the reduction of the C26 acyl-CoA to this compound by fatty acyl-CoA reductases (FARs). Understanding this pathway is crucial for developing strategies to manipulate plant surface properties for improved stress tolerance and for exploring the potential of this compound and related compounds in various industrial and pharmaceutical applications.

Introduction

Plant cuticular waxes are complex mixtures of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters[1]. This compound (C26H54O) is a prevalent very-long-chain primary fatty alcohol found in the cuticular wax of numerous plant species[2]. It plays a crucial role in protecting plants against environmental stresses such as drought, UV radiation, and pathogen attack by contributing to the integrity and hydrophobicity of the cuticle[3]. The biosynthesis of this compound is a specialized metabolic pathway that builds upon the general fatty acid synthesis machinery of the plant cell.

This guide will delve into the core biochemical reactions and regulatory networks governing this compound production in plants, provide detailed experimental protocols for its analysis, and present quantitative data to facilitate comparative studies.

The Biosynthetic Pathway of this compound

The synthesis of this compound from acetyl-CoA involves two major stages:

-

Elongation of Very-Long-Chain Fatty Acids (VLCFAs): The sequential addition of two-carbon units to a growing acyl chain to produce a C26 fatty acid.

-

Reduction of C26 Acyl-CoA: The conversion of the C26 fatty acyl-CoA to this compound.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFA elongation occurs in the endoplasmic reticulum (ER) and is catalyzed by the fatty acid elongase (FAE) complex, a multi-enzyme system that carries out a four-step reaction cycle[4][5]. The substrate for the final elongation step leading to the C26 precursor is a C24 acyl-CoA.

The four core enzymes of the FAE complex are:

-

β-Ketoacyl-CoA Synthase (KCS): This is the first and rate-limiting enzyme of the elongation cycle. It catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. The KCS enzyme determines the substrate specificity of the FAE complex and is a key determinant of the final chain length of the VLCFA produced.

-

β-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA, using NADPH as a reductant.

-

β-Hydroxyacyl-CoA Dehydratase (HCD): HCD catalyzes the dehydration of the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

-

Enoyl-CoA Reductase (ECR): The final step of the elongation cycle is the reduction of the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This reaction is also dependent on NADPH.

This four-step cycle is repeated until the desired chain length of C26 is achieved.

// Nodes Acyl_CoA_n [label="Acyl-CoA (C24)", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid,filled"]; KCS [label="β-Ketoacyl-CoA Synthase (KCS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Ketoacyl_CoA [label="β-Ketoacyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; KCR [label="β-Ketoacyl-CoA Reductase (KCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Hydroxyacyl_CoA [label="β-Hydroxyacyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; HCD [label="β-Hydroxyacyl-CoA Dehydratase (HCD)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans_Enoyl_CoA [label="trans-2,3-Enoyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; ECR [label="Enoyl-CoA Reductase (ECR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acyl_CoA_n2 [label="Acyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acyl_CoA_n -> KCS; Malonyl_CoA -> KCS; KCS -> Beta_Ketoacyl_CoA [label="CO2 + CoA"]; Beta_Ketoacyl_CoA -> KCR; KCR -> Beta_Hydroxyacyl_CoA [label="NADPH -> NADP+"]; Beta_Hydroxyacyl_CoA -> HCD; HCD -> Trans_Enoyl_CoA [label="H2O"]; Trans_Enoyl_CoA -> ECR; ECR -> Acyl_CoA_n2 [label="NADPH -> NADP+"]; }

Reduction of C26 Acyl-CoA to this compound

The final step in this compound biosynthesis is the reduction of the C26 fatty acyl-CoA (hexacosanoyl-CoA) to its corresponding primary alcohol. This reaction is catalyzed by Fatty Acyl-CoA Reductases (FARs) , which are NADPH-dependent enzymes. FARs are typically located in the endoplasmic reticulum.

The reduction is believed to occur in two steps, although the intermediate aldehyde is often not released from the enzyme:

-

Reduction to an aldehyde: Hexacosanoyl-CoA is reduced to hexacosanal.

-

Reduction to an alcohol: Hexacosanal is further reduced to this compound.

// Nodes C26_Acyl_CoA [label="Hexacosanoyl-CoA (C26)", fillcolor="#F1F3F4", fontcolor="#202124"]; FAR [label="Fatty Acyl-CoA Reductase (FAR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexacosanal [label="Hexacosanal (C26 Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; Hexacosanol [label="this compound (C26 Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C26_Acyl_CoA -> FAR [label="NADPH -> NADP+ + CoA"]; FAR -> Hexacosanal [style=dashed, label="[Intermediate]"]; Hexacosanal -> FAR [style=dashed]; FAR -> Hexacosanol [label="NADPH -> NADP+"]; }

Quantitative Data on Enzyme Activities

Quantitative kinetic data for the enzymes involved in this compound biosynthesis are essential for modeling the pathway and for understanding its regulation. However, specific kinetic parameters for the enzymes acting on C24 and C26 substrates are not extensively documented in the literature. The available data primarily focuses on substrate specificities, which are summarized below.

Table 1: Substrate Specificities of Key Enzymes in this compound Biosynthesis

| Enzyme | Gene/Family | Plant Species | Substrate(s) | Product(s) | Comments |

| β-Ketoacyl-CoA Synthase (KCS) | KCS1 | Arabidopsis thaliana | C16:0- to C28:0-CoA | Elongated acyl-CoAs | Involved in the synthesis of VLCFAs for cuticular wax. |

| KCS6/CER6 | Arabidopsis thaliana | ≥C22-CoA | Elongated acyl-CoAs | Crucial for the elongation of VLCFAs longer than C24. | |

| WSL4 (KCS) | Oryza sativa (Rice) | C22:0-CoA and longer | C24:0- to C30:0-CoA | Requires a CER2-like protein for elongation beyond C24. | |

| Fatty Acyl-CoA Reductase (FAR) | CER4/FAR3 | Arabidopsis thaliana | C24:0- and C26:0-CoA | C24 and C26 primary alcohols | A major FAR involved in cuticular wax alcohol formation. |

| TaFAR2, 3, 4 | Triticum aestivum (Wheat) | C22:0- to C30:0-CoA | C22 to C30 primary alcohols | Can complement the Arabidopsis cer4 mutant. |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses.

Transcriptional Regulation

Several families of transcription factors have been identified as key regulators of the genes encoding the enzymes of the VLCFA elongation and reduction pathways.

-

MYB Transcription Factors: Members of the R2R3-MYB family are prominent activators of cuticular wax biosynthesis.

-

MYB96 and MYB94 in Arabidopsis thaliana are induced by drought and abscisic acid (ABA) and directly activate the expression of several KCS genes (KCS1, KCS2, KCS6), KCR1, and ECR.

-

MYB30 acts as a transcriptional activator of the fatty acid elongase complex and is also involved in plant defense responses.

-

-

AP2/ERF Transcription Factors:

-

WAX INDUCER1/SHINE1 (WIN1/SHN1) is a positive regulator that activates genes involved in both cutin and wax biosynthesis.

-

DECREASE WAX BIOSYNTHESIS (DEWAX) acts as a negative regulator, repressing the expression of wax biosynthetic genes, including KCS1, KCS2, KCS6, and KCR1, during the dark period of the diurnal cycle.

-

// Nodes Drought_ABA [label="Drought / ABA", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid,filled"]; MYB96_94 [label="MYB96 / MYB94", fillcolor="#34A853", fontcolor="#FFFFFF"]; DEWAX [label="DEWAX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KCS_KCR_ECR [label="KCS, KCR, ECR Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; VLCFA_Elongation [label="VLCFA Elongation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hexacosanol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Dark [label="Dark", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid,filled"];

// Edges Drought_ABA -> MYB96_94 [color="#34A853"]; MYB96_94 -> KCS_KCR_ECR [arrowhead=normal, color="#34A853", label="+"]; Dark -> DEWAX [color="#EA4335"]; DEWAX -> KCS_KCR_ECR [arrowhead=tee, color="#EA4335", label="-"]; KCS_KCR_ECR -> VLCFA_Elongation [color="#202124"]; VLCFA_Elongation -> Hexacosanol [color="#202124"]; }

Post-Translational Regulation and Metabolic Channeling

While transcriptional regulation is well-documented, post-translational modifications of the FAE complex enzymes are less understood. The enzymes of the FAE complex are thought to physically associate in the ER membrane, potentially forming a metabolon. This close proximity would facilitate the efficient transfer of intermediates between active sites, a process known as metabolic channeling, preventing the loss of hydrophobic intermediates into the aqueous cytosol. Evidence for interactions between FAE subunits supports this hypothesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol outlines the general steps for the extraction of cuticular waxes and the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform or hexane (analytical grade)

-

Internal standard (e.g., tetracosane or dotriacontane)

-

Glass vials with Teflon-lined caps

-

Nitrogen gas stream or rotary evaporator

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with a capillary column suitable for wax analysis (e.g., DB-5ms)

Procedure:

-

Wax Extraction:

-

Harvest fresh plant tissue and measure its surface area if quantification per unit area is desired.

-

Briefly immerse the tissue (e.g., for 30-60 seconds) in a known volume of chloroform or hexane containing a known amount of the internal standard.

-

Agitate gently to dissolve the epicuticular waxes.

-

Remove the plant tissue.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Derivatization:

-

To the dried wax residue, add a small volume of pyridine (e.g., 50 µL) to dissolve the sample.

-

Add an equal volume of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70-80°C for 30-60 minutes to convert the hydroxyl group of this compound to a trimethylsilyl (TMS) ether, which is more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of long-chain aliphatic compounds. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.

-

Identify the this compound-TMS peak based on its retention time and mass spectrum (characteristic ions for TMS-ethers).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

// Nodes Plant_Tissue [label="Plant Tissue"]; Extraction [label="Wax Extraction\n(Chloroform/Hexane + Internal Standard)"]; Evaporation [label="Solvent Evaporation"]; Derivatization [label="Derivatization\n(BSTFA/TMCS)"]; GC_MS [label="GC-MS Analysis"]; Identification [label="Peak Identification\n(Retention Time & Mass Spectrum)"]; Quantification [label="Quantification\n(Comparison to Internal Standard)"];

// Edges Plant_Tissue -> Extraction; Extraction -> Evaporation; Evaporation -> Derivatization; Derivatization -> GC_MS; GC_MS -> Identification; Identification -> Quantification; }

In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This protocol describes a method to measure the activity of FAR enzymes using radiolabeled substrates.

Materials:

-

Microsomal fraction containing the FAR enzyme (from plant tissue or a heterologous expression system)

-

[1-14C]-labeled hexacosanoyl-CoA (or other fatty acyl-CoA substrate)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Bovine serum albumin (BSA)

-

Reaction termination solution (e.g., 2 M HCl in methanol)

-

Organic solvent for extraction (e.g., hexane or diethyl ether)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, BSA, NADPH, and the microsomal protein.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding the [1-14C]-labeled hexacosanoyl-CoA.

-

-

Incubation and Termination:

-

Incubate the reaction for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding the termination solution.

-

-

Extraction of Products:

-

Extract the lipid products (fatty alcohols) from the reaction mixture by adding an organic solvent, vortexing, and centrifuging to separate the phases.

-

Collect the organic phase.

-

-

Analysis of Products:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the fatty alcohol product from the unreacted fatty acyl-CoA substrate.

-

Visualize the radioactive spots using a phosphorimager or by autoradiography.

-

Scrape the spot corresponding to the fatty alcohol into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

-

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving the fatty acid elongase complex and fatty acyl-CoA reductases. The regulation of this pathway, particularly at the transcriptional level by MYB and AP2/ERF transcription factors, is crucial for the plant's response to environmental stresses. The experimental protocols provided in this guide offer a framework for the extraction, quantification, and enzymatic analysis of this compound and the enzymes involved in its synthesis. Further research into the kinetic properties of the specific enzymes acting on C24 and C26 substrates, as well as the post-translational regulation of the biosynthetic machinery, will provide a more complete understanding of this important metabolic pathway. This knowledge can be leveraged for the genetic engineering of plant cuticular waxes to enhance crop resilience and for the biotechnological production of this compound for various applications.

References

- 1. Frontiers | Recent advances in expression and purification strategies for plant made vaccines [frontiersin.org]

- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A β-Ketoacyl-CoA Synthase Is Involved in Rice Leaf Cuticular Wax Synthesis and Requires a CER2-LIKE Protein as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to 1-Hexacosanol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexacosanol, also known as ceryl alcohol, is a saturated primary fatty alcohol with a 26-carbon chain.[1] It is a white, waxy solid at room temperature and is found naturally in the epicuticular wax of many plant species.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its application in research and development, particularly in fields such as cosmetics, pharmaceuticals, and material science.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H54O | [2][3] |

| Molecular Weight | 382.71 g/mol | [4] |

| IUPAC Name | Hexacosan-1-ol | |

| CAS Number | 506-52-5 | |

| Synonyms | Ceryl alcohol, Hexacosyl alcohol, n-Hexacosanol |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 78-81 °C | |

| Boiling Point | 240 °C at 0.075 mmHg; 571.9 °C at 760 mmHg | |

| Density | 0.93 g/cm³ | |

| Solubility | Insoluble in water; Freely soluble in chloroform | |

| Flash Point | 169.8 °C | |

| Refractive Index | 1.47 (estimate) |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.88 (t, 3H, CH₃), 1.26 (s, 48H, -(CH₂)₂₄-), 3.64 (t, 2H, -CH₂OH) | |

| ¹³C NMR (50.18 MHz, CDCl₃) | δ (ppm): 14.08, 22.71, 25.81, 29.38, 29.48, 29.74, 31.98, 32.91, 63.14 | |

| IR (KBr Pellet) | ν (cm⁻¹): ~3330 (O-H stretch, broad), ~2920 & ~2850 (C-H stretch), ~1470 & ~1460 (C-H bend), ~1060 (C-O stretch) | |

| Mass Spectrometry (EI) | Key m/z values can be found in the NIST WebBook. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices for long-chain alcohols and waxy solids.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point range of solid, crystalline compounds like this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom. Invert the tube and tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the heating rate to a rapid setting initially. As the temperature approaches the expected melting point of this compound (around 70 °C), reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

Due to the high boiling point of this compound at atmospheric pressure, this method is best performed under reduced pressure. The following is a general procedure for the Thiele tube method, which can be adapted for vacuum.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

This compound sample

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full. Insert the thermometer and test tube assembly into the Thiele tube, ensuring the oil level is above the sample.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: When a continuous and rapid stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination (Qualitative and Quantitative)

This protocol outlines a method to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, chloroform, hexane, acetone)

-

Test tubes with stoppers

-

Vortex mixer

-

Water bath (optional, for gentle heating)

-

Analytical balance

Procedure (Qualitative):

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Observe if the solid dissolves completely. If not, gently warm the test tube in a water bath to see if solubility increases with temperature.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

Procedure (Quantitative - Gravimetric Method):

-

Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated solution and place it in a pre-weighed evaporating dish.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent is removed, reweigh the evaporating dish. The difference in weight corresponds to the mass of this compound dissolved in that volume of solvent.

-

Calculate the solubility in g/100 mL or other appropriate units.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any solid particles.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

c. Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or hexane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC column for separation prior to ionization.

Biological Activity: Acetylcholinesterase Inhibition

This compound has been reported to exhibit larvicidal activity and to inhibit acetylcholinesterase (AChE), suggesting a neurotoxic effect. AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Acetylcholinesterase Inhibition Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the effect of an inhibitor like this compound.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in a cholinergic synapse.

Experimental Workflow: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the in vitro inhibitory activity of a compound against AChE.

Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this long-chain fatty alcohol. The inclusion of its known biological activity as an acetylcholinesterase inhibitor, complete with a signaling pathway and experimental workflow, offers a starting point for further investigation into its potential applications.

References

Biological role of 1-Hexacosanol in plant cuticle wax

An In-depth Technical Guide on the Biological Role of 1-Hexacosanol in Plant Cuticle Wax

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aerial surfaces of all terrestrial plants are covered by a cuticle, a hydrophobic layer that serves as the primary interface between the plant and its environment.[1] This layer is a natural composite, consisting of a cutin polymer matrix and a complex mixture of lipids collectively known as cuticular waxes.[2] These waxes are critical for plant survival, providing a crucial barrier against uncontrolled water loss, reflecting harmful UV radiation, and defending against pathogens and insects.[3][4][5]

The composition of cuticular wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, ketones, esters, and primary alcohols. Among these, the very-long-chain primary alcohol this compound (C26H54O), also known as ceryl alcohol, is a significant component in the epicuticular wax of many plant species. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its biosynthesis, its function in the formation and integrity of the cuticular barrier, and its involvement in plant-environment interactions. The guide includes quantitative data on its prevalence, detailed experimental protocols for its analysis, and visualizations of the core biological and experimental pathways.

Biosynthesis of this compound

The synthesis of this compound is an extension of the fatty acid synthesis pathway, occurring primarily in the epidermal cells. The process involves two main stages: the elongation of fatty acid chains and the subsequent reduction of the elongated acyl group to an alcohol.

2.1 Fatty Acid Elongation

VLCFAs, the precursors to this compound, are synthesized in the endoplasmic reticulum. The process begins with C16 or C18 fatty acyl-CoAs, which are elongated by a multi-enzyme complex known as the Fatty Acid Elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. A key enzyme, β-ketoacyl-CoA synthase (KCS), determines the chain length specificity of the final VLCFA product. For the synthesis of a C26 alcohol, a C26 acyl-CoA precursor is required, which is produced through multiple cycles of elongation. The Arabidopsis KCS6/CER6 enzyme, for instance, is central to elongating acyl-CoAs from C24 to C28.

2.2 Acyl-CoA Reduction to Primary Alcohol

The final step in this compound synthesis is the reduction of the C26 fatty acyl-CoA. This conversion is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs). These enzymes facilitate the NADPH-dependent reduction of the fatty acyl-CoA to a primary fatty alcohol. The gene CER4 in Arabidopsis thaliana has been identified as encoding a FAR responsible for producing the majority of C24 to C30 primary alcohols found in stem wax. Different FAR enzymes exhibit distinct substrate specificities, which accounts for the diversity of primary alcohol chain lengths observed across different plant species and organs.

Figure 1: Biosynthesis pathway of this compound in the endoplasmic reticulum of plant epidermal cells.

Biological Roles of this compound

This compound, as a component of the cuticular wax, plays several vital roles in plant physiology and defense.

3.1 Formation of the Cuticular Water Barrier

The primary function of the cuticular wax layer is to prevent non-stomatal water loss. The hydrophobic nature of long-chain aliphatic compounds like this compound is fundamental to this barrier function. The specific composition and arrangement of wax components, including the chain length of alcohols, influence the permeability of the cuticle. While alkanes are often considered major contributors, primary alcohols are also integral to forming an effective transpiration barrier.

3.2 Epicuticular Wax Crystal Formation

On many plant surfaces, epicuticular waxes self-assemble into three-dimensional crystalline structures. The chemical composition of the wax mixture dictates the morphology of these crystals. Primary alcohols, such as 1-octacosanol (C28) and by extension this compound (C26), are known to be the determining compounds for the formation of platelet-shaped wax crystals, as seen on the leaves of wheat cultivars. These crystal structures enhance the water repellency of the surface and can modify the reflection of light.

3.3 Plant-Environment Interactions

The outermost wax layer is the first point of contact for pathogens and insects. The chemical composition and physical structure of this layer can therefore mediate plant-defense interactions.

-

Biotic Stress : While high wax load generally acts as a physical deterrent, specific components can have chemical effects. For example, studies on Nicotiana glauca mutants suggest that fatty alcohols are negatively correlated with caterpillar growth, indicating a direct role in reducing herbivory.

-

Abiotic Stress : The production of cuticular wax, including primary alcohols, is often upregulated in response to drought stress. This increase in wax deposition enhances the cuticle's ability to restrict water loss, thereby improving the plant's drought tolerance.

Quantitative Data on Primary Alcohols in Plant Cuticular Wax

The abundance of this compound and other primary alcohols varies significantly across plant species, organs, and developmental stages. The following tables summarize quantitative data from select species.

Table 1: Primary Alcohol Content in Leaf Cuticular Wax of Various Plant Species

| Plant Species | Cultivar/Ecotype | Organ/Condition | Total Primary Alcohols (% of total wax) | Dominant Primary Alcohol | Reference(s) |

|---|---|---|---|---|---|

| Triticum aestivum | Little Club | Leaf | 25 - 42% | Octacosanol (C28) | |

| Triticum aestivum | Naturastar | Leaf Blade | ~66% | Octacosanol (C28) | |

| Triticum aestivum | Selkirk | Leaf | 19% | Octacosanol (C28) | |

| Triticum aestivum | Manitou | Leaf | 21% | Octacosanol (C28) | |

| Zea mays | (various) | Juvenile Leaves | 69 - 80% | Not specified | |

| Zea mays | (various) | Adult Lower Leaves | 12 - 18% | Not specified |

| Quercus suber | (various) | Leaf | ~1.1% | Tetracosanol (C24) | |

Table 2: Quantitative Load of Specific Primary Alcohols in Cuticular Wax

| Plant Species | Cultivar/Ecotype | Organ | C26 Alcohol (this compound) | C28 Alcohol (1-Octacosanol) | Reference(s) |

|---|---|---|---|---|---|

| Arabidopsis thaliana | Landsberg erecta | Stem | ~0.7 µg/dm² | ~1.2 µg/dm² | |

| Triticum aestivum | Changwu9945-10 | Leaf (100 days) | Present, not quantified | 275.17 µg/dm² | |

| Triticum aestivum | L955195 | Leaf | High amounts (not quantified) | High amounts (not quantified) |

| Quercus suber | (various) | Leaf | ~0.1-0.2% of total wax | Not detected | |

Experimental Protocols

The analysis of this compound and other wax components requires standardized methods for extraction, separation, and identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique employed.

5.1 Protocol 1: Cuticular Wax Extraction

This protocol describes a rapid solvent immersion method to extract epicuticular and some intracuticular waxes with minimal internal lipid contamination.

-

Materials :

-

Fresh plant leaves

-

Chloroform (analytical grade)

-

Glass beakers

-

Forceps

-

Glass vials with PTFE-lined caps

-

Internal standard (e.g., 10 µg n-tetracosane in chloroform)

-

Nitrogen gas stream or rotary evaporator

-

-

Procedure :

-

If quantification per unit area is required, measure the surface area of the fresh leaves.

-

Add a known volume and concentration of the internal standard to a clean glass vial.

-

Using forceps, fully immerse a leaf in a beaker containing chloroform for 30-60 seconds with gentle agitation. This short duration minimizes the extraction of intracellular lipids.

-

Remove the leaf and transfer the chloroform extract into the vial containing the internal standard.

-

Repeat the immersion with fresh chloroform and pool the extracts to ensure complete removal of surface waxes.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., < 40°C).

-

The dried residue is the total cuticular wax extract. Seal the vial and store at -20°C until derivatization and analysis.

-

5.2 Protocol 2: Derivatization of Alcohols for GC-MS Analysis

Polar compounds like primary alcohols require derivatization to increase their volatility and thermal stability for GC-MS analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is the standard method.

-

Materials :

-

Dried wax extract from Protocol 1

-

Micro-reaction vials (2 mL)

-

Anhydrous pyridine

-

Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Heating block or oven

-

-

Procedure :

-

Ensure the wax extract is completely dry, as moisture deactivates the silylating reagent.

-

Add 50 µL of anhydrous pyridine to the dried extract in a micro-reaction vial to dissolve the sample.

-

Add 50 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial.

-

Seal the vial tightly and heat at 70°C for 45-60 minutes to facilitate the derivatization reaction.

-

Cool the vial to room temperature. The sample containing TMS-ether derivatives is now ready for GC-MS analysis. If necessary, it can be diluted with a solvent like hexane.

-

5.3 Protocol 3: GC-MS Analysis

-

Typical GC-MS Parameters :

-

Gas Chromatograph : Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column : A non-polar capillary column (e.g., HP-1, 30 m length, 0.32 mm diameter).

-

Carrier Gas : Helium at a constant flow rate (e.g., 2 mL/min).

-

Injector Temperature : 280-300°C.

-

Oven Temperature Program : Initial temperature of 50-80°C, hold for 2 minutes; ramp up to 220°C at 20°C/min; ramp up to 320°C at 5°C/min; final hold at 320°C for 15-20 minutes.

-

MS Detector : Operated in electron ionization (EI) mode with a scanning range of m/z 50-650.

-

-

Data Analysis :

-

Individual wax components are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by their retention times relative to authentic standards.

-

Quantification is performed by integrating the peak areas from the FID chromatogram and comparing them to the peak area of the known amount of internal standard.

-

Figure 2: Standard experimental workflow for the analysis of plant cuticular wax components.

Conclusion and Future Directions

This compound is a key primary alcohol in the cuticular wax of many plants, synthesized via the fatty acid elongation and acyl-CoA reduction pathways. Its primary roles include contributing to the formation of the cuticular water barrier, determining the morphology of epicuticular wax crystals, and mediating interactions with herbivores. The quantity of this compound and related primary alcohols is highly variable and appears to be regulated in response to developmental cues and environmental stresses like drought.

For researchers and drug development professionals, the plant cuticle and its components represent a significant target. Herbicides and foliar-applied drugs must penetrate this waxy barrier to be effective. A detailed understanding of the composition, particularly of major components like this compound, can inform the design of more effective adjuvant and delivery systems. Future research should focus on elucidating the specific substrate specificities of FAR enzymes across different crop species and identifying the transcriptional regulators that control wax biosynthesis in response to stress, paving the way for engineering crops with enhanced resilience and optimizing agrochemical applications.

References

A Technical Guide to Policosanol: Composition, Analysis, and the Role of 1-Hexacosanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policosanol, a mixture of long-chain aliphatic primary alcohols derived from natural sources, has garnered significant attention for its potential health benefits, particularly in the context of cardiovascular health. This technical guide provides an in-depth analysis of the chemical composition of policosanol mixtures from various origins, with a specific focus on the constituent 1-Hexacosanol. It details the standardized experimental protocols for the qualitative and quantitative analysis of policosanol, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Furthermore, this document elucidates the molecular signaling pathways through which policosanol and its components are believed to exert their biological effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Policosanol Mixture Composition

Policosanol is not a single entity but a defined mixture of very-long-chain fatty alcohols (VLCFAs). The precise composition of this mixture is highly dependent on its natural source, with sugarcane wax, rice bran wax, and beeswax being the most common.[1][2] While the constituent alcohols typically range from 24 to 34 carbon atoms, a few key components are consistently present in significant concentrations.[3] 1-Octacosanol (C28) is often the most abundant component, followed by 1-Triacontanol (C30) and this compound (C26).[1][4]

The relative percentages of these alcohols are critical as they are thought to contribute to the overall biological activity of the policosanol mixture. For instance, Cuban sugarcane policosanol, which has been extensively studied, has a specific compositional profile. The variability in composition across different sources underscores the importance of precise analytical characterization for standardization and comparative studies.

Below is a summary of the typical composition of policosanol from different sources, highlighting the concentration of this compound and other major constituents.

| Fatty Alcohol | Chemical Formula | Sugarcane Wax | Rice Bran Wax |

| 1-Tetracosanol | C24H50O | ≤2% | 9% - 32.2% |

| This compound | C26H54O | 4.5% - 10% | 7% - 18.5% |

| 1-Heptacosanol | C27H56O | ≤5% | Present, but not always quantified |

| 1-Octacosanol | C28H58O | 60% - 70% | 15.9% - 66% |

| 1-Nonacosanol | C29H60O | ≤2% | Present, but not always quantified |

| 1-Triacontanol | C30H62O | 10% - 15% | 12% - 51.6% |

| 1-Dotriacontanol | C32H66O | 3% - 8% | 9% |

| 1-Tetratriacontanol | C34H70O | ≤2% | 16% |

This compound: A Key Constituent

This compound (also known as ceryl alcohol) is a saturated primary fatty alcohol with a 26-carbon chain. It is a white, waxy solid that is a common component of plant epicuticular waxes. While not the most abundant alcohol in most policosanol mixtures, its presence is significant. Research suggests that individual components of policosanol, including this compound, contribute to the overall bioactivity of the mixture. Studies have specifically investigated the hypocholesterolemic activity of this compound, demonstrating its ability to reduce cellular and plasma cholesterol levels.

Experimental Protocols for Policosanol Analysis

The accurate qualitative and quantitative analysis of policosanol mixtures is crucial for quality control, standardization, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most widely accepted and utilized method for this analysis. Due to the low volatility of these long-chain alcohols, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.

Sample Preparation and Saponification

The first step involves the extraction of the lipid fraction containing policosanols from the raw material (e.g., sugarcane wax, rice bran). This is followed by saponification to release the free fatty alcohols from their esterified forms.

-

Protocol:

-

Weigh a precise amount of the sample (e.g., 100 mg of pigmented rice powder) into a reaction tube.

-

Add an internal standard (e.g., 5α-cholestane) for accurate quantification.

-

Add an ethanolic solution of ascorbic acid.

-

Vortex the sample and incubate in a water bath at 85°C.

-

Add a concentrated solution of potassium hydroxide (KOH) and continue incubation at 85°C for saponification.

-

Cool the reaction mixture on ice.

-

Extract the unsaponifiable matter (containing policosanols) with a non-polar solvent like hexane.

-

Dry the hexane fraction under a stream of nitrogen.

-

Silylation (Derivatization)

Silylation replaces the active hydrogen in the hydroxyl groups of the fatty alcohols with a trimethylsilyl (TMS) group, thereby increasing their volatility.

-

Protocol:

-

Ensure the dried sample extract is completely free of moisture, as water can deactivate the silylating reagent.

-

Dissolve the dried extract in an anhydrous solvent such as pyridine.

-

Add the silylating reagent, commonly a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS).

-

Cap the reaction vial tightly and vortex.

-

Heat the vial at 60-70°C for approximately 30 minutes to ensure complete derivatization.

-

The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is injected into the GC-MS system for separation and identification of the individual policosanol components.

-

Typical GC-MS Parameters:

-

GC System: Agilent 7890A or equivalent.

-

Column: Fused silica capillary column such as HP-5 or Rtx-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 290-300°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50-150°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-15°C/min to a final temperature of 320°C.

-

Final hold: Maintain at 320°C for 10-15 minutes.

-

-

MS System: Agilent 5975C or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: 50-600 m/z.

-

The following diagram illustrates a typical workflow for the analysis of policosanol.

Signaling Pathways and Mechanism of Action

The hypocholesterolemic effect of policosanol is a key area of research. The primary mechanism of action is believed to be the regulation of cholesterol biosynthesis in the liver. Policosanol and its components, including this compound, have been shown to modulate the activity of key enzymes and transcription factors involved in this process.

A central player in this mechanism is AMP-activated protein kinase (AMPK) , a cellular energy sensor. Activation of AMPK leads to the phosphorylation and subsequent inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Studies have shown that this compound can directly bind to the allosteric site of the AMPK-β subunit, leading to its activation. Furthermore, policosanol can suppress the nuclear translocation and activation of sterol regulatory element-binding protein-2 (SREBP-2) , a key transcription factor that controls the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase.

The following diagram illustrates the proposed signaling pathway for the cholesterol-lowering effects of policosanol and this compound.

References

- 1. Characterization of rice bran wax policosanol and its nanoemulsion formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20050220868A1 - Policosanol composition and its use in treatment of hypercholesterolemia - Google Patents [patents.google.com]

- 3. Consumption of Cuban Policosanol Improves Blood Pressure and Lipid Profile via Enhancement of HDL Functionality in Healthy Women Subjects: Randomized, Double-Blinded, and Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

Abstract: This technical guide provides a comprehensive overview of 1-hexacosanol, a 26-carbon saturated primary fatty alcohol, and its related compounds. It is intended for researchers, scientists, and professionals in drug development. The document covers the fundamental physicochemical properties, spectroscopic data, natural occurrence, and significant biological activities of this compound, including its hypocholesterolemic, neurotoxic, and antimicrobial effects. Key metabolic and signaling pathways, such as the fatty alcohol cycle and the AMPK/SREBP-2 pathway, are detailed and visualized. Furthermore, this guide outlines detailed experimental protocols for the extraction, analysis, and quantification of long-chain fatty alcohols from biological matrices. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound, also known as ceryl alcohol, is a saturated primary fatty alcohol with a 26-carbon chain.[1] As a very-long-chain fatty alcohol (VLCFA), it is a white, waxy solid at room temperature.[1] It is characterized by its solubility in chloroform and insolubility in water.[1] In nature, this compound is a common constituent of the epicuticular wax and cuticle of many plant species. It can also be found in various food sources, including broccoli, brussels sprouts, lettuce, and lemon grass.

Due to its unique properties, this compound and related long-chain alcohols have found applications in various industries. In cosmetics, they are valued for their emollient properties in skin care products. In the pharmaceutical and drug development sectors, this compound is explored for its potential in drug delivery systems, where it can serve as a hydrophobic modifier to create sustained-release formulations and improve the bioavailability of certain drugs.

Chemical and Physical Properties

The defining characteristics of this compound are summarized below. While numerous isomers of hexacosanol are theoretically possible (differing in the position of the hydroxyl group or in the branching of the carbon chain), the straight-chain primary alcohol, this compound (n-hexacosanol), is the most extensively studied and naturally abundant form.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₅₄O | |

| Molecular Weight | 382.71 g/mol | |

| CAS Number | 506-52-5 | |

| Appearance | White waxy solid | |

| Melting Point | 79-81 °C | |

| Boiling Point | 240 °C | |

| Density | 0.93 g/cm³ | |

| Solubility | Insoluble in water; Freely soluble in chloroform | |

| LogP (Octanol/Water) | 9.361 - 12.7 | |

| Enthalpy of Vaporization (ΔvapH°) | 148.0 ± 0.8 kJ/mol | |

| Enthalpy of Fusion (ΔfusH) | 67.78 kJ/mol |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Solvent | Key Peaks / Shifts (ppm) | Source |

| ¹H NMR | CDCl₃ | 0.88 (t, 3H, CH₃), 1.26 (s, 48H, -(CH₂)₂₄-) | |

| ¹³C NMR | CDCl₃ | 63.14 (-CH₂OH), 32.91, 31.98, 29.74, 29.48, 29.38, 25.81, 22.71, 14.08 (-CH₃) | |

| IR | - | ~3300-3600 cm⁻¹ (O-H stretch), ~1050 cm⁻¹ (C-O stretch) |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic and biotechnological applications.

Hypocholesterolemic Effects and the AMPK Pathway

Research has demonstrated that hexacosanol possesses hypocholesterolemic properties. In studies involving both hepatocytes and high-fat-fed mice, administration of hexacosanol led to a significant reduction in plasma and hepatic cholesterol concentrations. The underlying mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Hexacosanol binds to the allosteric site of the AMPK-β subunit, leading to its activation. Activated AMPK subsequently inhibits 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase through inhibitory phosphorylation and suppresses the nuclear translocation of sterol regulatory element-binding protein-2 (SREBP-2), a critical transcription factor for cholesterol biosynthesis.

Neurotoxic and Antimicrobial Properties

This compound has been identified as an inhibitor of acetylcholinesterase (AChE). This activity is responsible for its neurotoxic and larvicidal effects against various insect species, including Culex quinquefasciatus and Aedes aegypti. Additionally, studies have shown that this compound possesses antibacterial properties, demonstrating inhibitory activity against the growth of Staphylococcus aureus.

Metabolism of this compound and Related Compounds

The metabolism of this compound is intrinsically linked to the broader pathways of very-long-chain fatty acid (VLCFA) synthesis and degradation.

The Fatty Alcohol Cycle

Fatty alcohols are key intermediates in lipid metabolism, participating in a pathway known as the fatty alcohol cycle. This cycle involves the interconversion of fatty acids, fatty aldehydes, and fatty alcohols. The process begins with the activation of a fatty acid to its acyl-CoA derivative. Fatty acyl-CoA reductase (FAR) then catalyzes the reduction of fatty acyl-CoA to a fatty alcohol, often via a fatty aldehyde intermediate. The reverse oxidation of fatty alcohols to fatty acids is carried out by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, which includes fatty aldehyde dehydrogenase (FALDH).

Biosynthesis and Degradation of VLCFAs

The biosynthesis of VLCFAs, the precursors to very-long-chain fatty alcohols, occurs in the endoplasmic reticulum through a series of four reactions that sequentially add two-carbon units from malonyl-CoA. This elongation is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Conversely, the catabolism of VLCFAs primarily takes place in peroxisomes via β-oxidation, which shortens the carbon chains to produce acetyl-CoA that can then be further metabolized in the mitochondria.

Experimental Protocols

Accurate analysis and quantification of this compound and other long-chain alcohols from complex biological or environmental samples require robust experimental protocols.

Protocol: Extraction and Quantification from Biological Matrices

This protocol is adapted for the simultaneous determination of long-chain alcohols and their corresponding acid metabolites in plasma, utilizing gas chromatography-mass spectrometry (GC-MS).

1. Saponification:

-

To 100 µL of plasma, add an internal standard (e.g., betulin).

-

Add 1 mL of ethanolic NaOH solution.

-

Vortex the mixture thoroughly.

-

Heat the sample in a water bath at 80°C for 1 hour to hydrolyze ester linkages, releasing the free alcohols and fatty acids.

2. Acidification and Extraction:

-

Cool the sample on ice.

-

Acidify the mixture with an appropriate acid (e.g., formic acid or HCl) to protonate the fatty acids.

-

Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 1 minute, and centrifuging for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (hexane) layer containing the lipids to a new vial. Repeat the extraction for quantitative recovery.

3. Derivatization:

-

Evaporate the pooled hexane extract to dryness under a stream of nitrogen.

-

To the dried residue, add 80 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and 20 µL of a catalyst like chlorotrimethylsilane (TMCS).

-

Seal the vial and heat at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ether/ester derivatives.

4. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

Quantification: Determine the concentration of each analyte by comparing its peak area to that of the internal standard.

Conclusion

This compound is a multifaceted very-long-chain fatty alcohol with significant biological activities and diverse applications. Its role in reducing cholesterol through the AMPK signaling pathway presents a promising avenue for research in metabolic disorders. Furthermore, its utility in advanced drug delivery systems highlights its importance in pharmaceutical formulation. The detailed metabolic pathways and analytical protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the full potential of this compound and its related compounds in both basic research and applied drug development. Future investigations should focus on elucidating the structure-activity relationships of its various isomers and further exploring its therapeutic applications.

References

An In-depth Technical Guide to 1-Hexacosanol: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexacosanol, a 26-carbon saturated primary fatty alcohol, is a naturally occurring compound found in the epicuticular wax of numerous plant species. Also known as ceryl alcohol, it has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its extraction, purification, and analysis. Furthermore, it elucidates its mechanisms of action through key signaling pathways, including the AMP-activated protein kinase (AMPK) and nitric oxide synthase (NOS) pathways, supported by visual diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader study of plant waxes. While the specific first isolation and characterization of this compound as a unique chemical entity is not prominently documented in a single seminal publication, its identification emerged from the systematic analysis of the chemical constituents of plant cuticles throughout the 20th century. Early research into the composition of plant waxes identified a mixture of long-chain aliphatic lipids, including fatty alcohols, alkanes, and esters.[1]

The term "ceryl alcohol" was historically associated with cetyl alcohol (1-hexadecanol), which was discovered in 1817 by the French chemist Michel Chevreul from spermaceti.[2][3] However, as analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated, scientists were able to resolve and identify individual components of complex wax mixtures with greater precision. This compound was subsequently identified as a common constituent of the epicuticular wax of many plants.[4] Its presence has been reported in various plants, including those from the Euphorbia and Andrachne genera.[5]

Physicochemical Properties

This compound is a white, waxy solid at room temperature. It is a saturated primary fatty alcohol with a long aliphatic chain, rendering it insoluble in water but soluble in organic solvents like chloroform. Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C26H54O | |

| Molar Mass | 382.71 g/mol | |

| Melting Point | 79-81 °C | |

| Boiling Point | 240 °C at 15 mmHg | |

| CAS Number | 506-52-5 | |

| Appearance | White waxy solid | |

| Solubility | Insoluble in water, soluble in chloroform |

Experimental Protocols

Extraction and Purification

3.1.1. Soxhlet Extraction of Plant Wax

This method allows for the exhaustive extraction of lipids, including this compound, from dried plant material.

-

Apparatus and Reagents:

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask

-

Cellulose extraction thimble

-

Condenser

-

Rotary evaporator

-

Hexane or Dichloromethane

-

Dried and ground plant material

-

-

Procedure:

-

Weigh a known amount of dried, ground plant material and place it in a cellulose extraction thimble.

-

Place the thimble into the chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., hexane) to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point using the heating mantle.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), during which the solvent will continuously cycle through the plant material.

-

After extraction, cool the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator to remove the solvent. The remaining residue contains the crude plant wax.

-

3.1.2. Column Chromatography for Purification of this compound

This technique separates compounds based on their polarity, allowing for the isolation of this compound from the crude wax extract.

-

Apparatus and Reagents:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude wax extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions in separate tubes and monitor the separation using TLC.

-

Combine the fractions containing pure this compound (as determined by TLC analysis against a standard) and evaporate the solvent to obtain the purified compound.

-

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound.

-

Instrumentation and Reagents:

-